molecular formula C24H25N3O3 B5500590 3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one

3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B5500590
M. Wt: 403.5 g/mol
InChI Key: FJJOGJZEPMRFJP-ZRDIBKRKSA-N
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Description

3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds like 3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medically, quinazolinone derivatives have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as additives in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Hydroxypropyl Substitution: The hydroxypropyl group can be added through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the quinazolinone ring to a dihydroquinazoline.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indole or quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated ring system.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one: Similar in structure but with different substituents.

    Quinazolinone Derivatives: Compounds with variations in the quinazolinone core or side chains.

    Indole Derivatives: Compounds with different functional groups attached to the indole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-hydroxypropyl)-2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-18(20-15-17(30-3)9-11-22(20)26(16)2)10-12-23-25-21-8-5-4-7-19(21)24(29)27(23)13-6-14-28/h4-5,7-12,15,28H,6,13-14H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJOGJZEPMRFJP-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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